

In-Depth Technical Guide: Ald-Ph-amido-C2-nitrate (CAS 141534-26-1)

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Compound of Interest

Compound Name: Ald-Ph-amido-C2-nitrate

Cat. No.: B3102122

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Introduction

Ald-Ph-amido-C2-nitrate, with the Chemical Abstracts Service (CAS) number 141534-26-1, is a specialized chemical compound identified as a non-cleavable linker for use in the development of Antibody-Drug Conjugates (ADCs). Structurally, it is classified as a thiazolidine derivative.^{[1][2]} ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. By linking a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, ADCs deliver the chemotherapy agent directly to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the ADC's performance, influencing its stability, pharmacokinetics, and mechanism of drug release. **Ald-Ph-amido-C2-nitrate's** designation as a non-cleavable linker implies a specific mechanism of action that relies on the cellular processing of the entire ADC to release the cytotoxic agent.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Ald-Ph-amido-C2-nitrate** are not widely available in publicly accessible literature. However, based on supplier information, the following basic properties have been identified:

Property	Value	Source
CAS Number	141534-26-1	[3]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₅	[3]
Molecular Weight	238.20 g/mol	[3]
Purity	Typically ≥98.0%	[3]

No experimental data on properties such as solubility, logP, pKa, or melting point were found in the reviewed sources.

Role in Antibody-Drug Conjugates: The Non-Cleavable Linker

Ald-Ph-amido-C2-nitrate functions as a non-cleavable linker in the architecture of an ADC. Unlike cleavable linkers that are designed to release the drug payload in response to specific physiological conditions (e.g., low pH or the presence of certain enzymes), non-cleavable linkers remain intact during circulation and after internalization into the target cell.

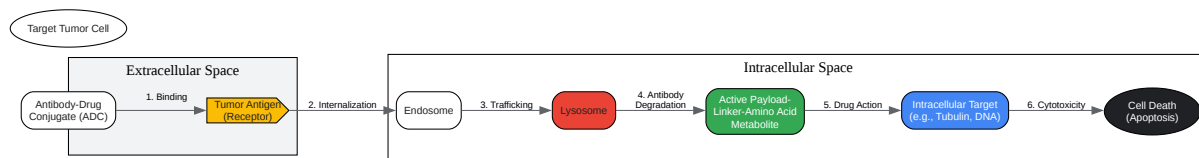
The release of the cytotoxic drug from an ADC employing a non-cleavable linker is dependent on the complete proteolytic degradation of the monoclonal antibody within the lysosome. This process results in the liberation of the drug still attached to the linker and a single amino acid residue from the antibody.

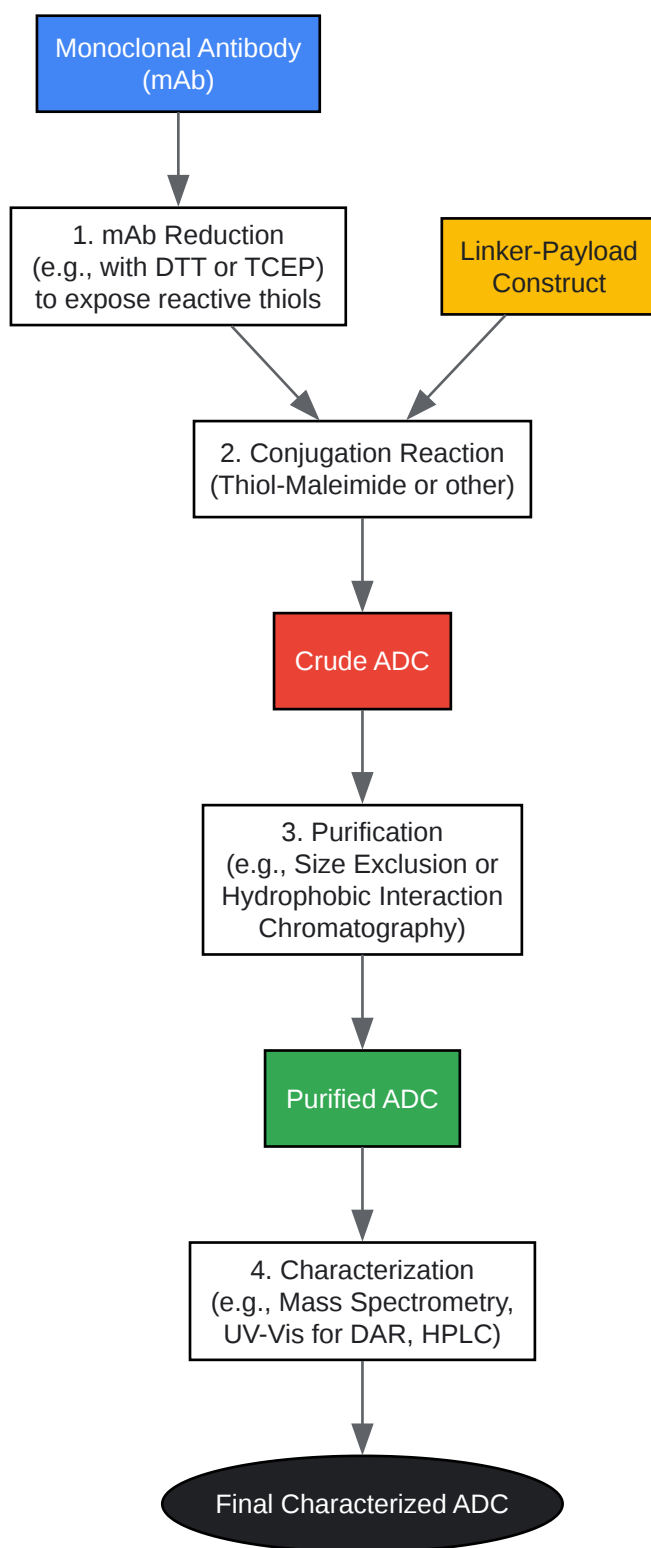
Advantages of Non-Cleavable Linkers:

- **Increased Plasma Stability:** Non-cleavable linkers generally exhibit greater stability in the bloodstream, reducing the premature release of the cytotoxic payload and minimizing off-target toxicity.
- **Improved Therapeutic Index:** By ensuring the drug is released primarily within the target cancer cells, non-cleavable linkers can contribute to a wider therapeutic window.

Signaling and Mechanism of Action

The signaling pathway of an ADC utilizing **Ald-Ph-amido-C2-nitrate** as a linker is initiated by the binding of the monoclonal antibody component to its specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The subsequent intracellular trafficking and mechanism of drug release are depicted in the following diagram.





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References

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